molecular formula C21H18N4OS B2419418 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide CAS No. 1173396-74-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2419418
CAS No.: 1173396-74-1
M. Wt: 374.46
InChI Key: FVCCOUYDEVLNBR-VAWYXSNFSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is a synthetic chemical reagent designed for research applications, integrating multiple pharmacologically active heterocyclic systems into a single molecule. Its structure combines a cinnamamide backbone with benzothiazole and pyrazole motifs, which are well-documented in medicinal chemistry for their diverse biological activities. Researchers can explore this compound as a potential agent in antimicrobial and anticancer studies. Cinnamamide derivatives have demonstrated excellent antibacterial and antifungal properties in scientific screenings, with some analogues showing high activity against Gram-positive bacteria . The benzothiazole nucleus is a privileged scaffold in drug discovery. Its derivatives are frequently investigated for their cytotoxic properties and have shown promise as inhibitors in cancer research, with some compounds interacting with targets like tubulin . Furthermore, benzothiazole derivatives are also explored as potential multifunctional agents for neurodegenerative diseases, acting as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors . The pyrazole moiety further enhances the research value of this compound, as pyrazole-based structures are known to exhibit significant analgesic and anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes . This combination of structural features makes this compound a versatile and complex building block for developing new therapeutic leads and probing biochemical pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-14H,15-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCOUYDEVLNBR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors such as hydrazines and 1,3-diketones.

    Synthesis of the benzothiazole ring: Often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling of the pyrazole and benzothiazole rings: This step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.

    Formation of the cinnamamide moiety: This could be achieved through a condensation reaction between cinnamic acid or its derivatives and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or benzothiazole rings.

    Reduction: Reduction reactions could be used to modify the cinnamamide moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for related compounds were found to be between 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 cells.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation: It could alter signaling pathways that regulate cell growth and apoptosis.
  • DNA/RNA Interaction: Potential binding to nucleic acids may disrupt cellular functions leading to apoptosis in cancer cells.

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the pyrazole and benzothiazole rings suggests that this compound may exhibit inhibitory effects against various bacterial and fungal strains. Preliminary studies indicate that modifications to the structure can enhance its antimicrobial efficacy.

Other Pharmacological Activities

Research indicates that derivatives of this compound may also possess anti-inflammatory, analgesic, and antidiabetic properties. The mechanisms underlying these activities are still under investigation but are believed to involve modulation of inflammatory pathways and metabolic processes .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting from appropriate precursors such as hydrazines and 1,3-diketones.
  • Synthesis of the Benzothiazole Ring: Often involves cyclization of 2-amino thiophenol with a suitable aldehyde or ketone.
  • Coupling Reactions: Utilizing coupling reagents like EDCI or DCC in the presence of a base.
  • Formation of the Cinnamamide Moiety: Achieved through condensation reactions between cinnamic acid derivatives and intermediates formed in previous steps.

Industrial production methods would likely involve optimization to improve yield, purity, and cost-effectiveness through techniques such as continuous flow reactors and advanced purification methods.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)aniline

Uniqueness

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is unique due to the specific combination of its pyrazole, benzothiazole, and cinnamamide moieties. This unique structure could confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Details:

  • Molecular Formula: C21H18N4OS
  • Molecular Weight: 374.5 g/mol
  • CAS Number: 1173396-74-1

The compound features a unique combination of a pyrazole ring, a benzothiazole moiety, and a cinnamamide structure, which may contribute to its diverse pharmacological properties .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for some related compounds were found to be between 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation: It could alter signaling pathways that regulate cell growth and apoptosis.
  • DNA/RNA Interaction: Potential binding to nucleic acids may disrupt cellular functions leading to apoptosis in cancer cells.

Case Studies

A study focusing on the synthesis and biological evaluation of related pyrazole derivatives reported promising results regarding their anticancer properties. Among the synthesized compounds, those containing the pyrazole scaffold demonstrated significant growth inhibition against multiple cancer types, reinforcing the potential of these structures in anticancer drug development .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-N'-(benzo[d]thiazol-2-yl)ureaContains a thiazole ring and urea functional groupAnticancer activity
5-(4-chlorophenyl)-1H-pyrazolePyrazole core with chlorophenyl substitutionAntimicrobial properties
3-amino-N-benzothiazoleBenzothiazole derivative with amino groupAnti-inflammatory effects

The structural uniqueness of this compound compared to these compounds suggests it may exhibit distinct biological profiles, warranting further exploration into its pharmacological potential.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide?

Answer:
The synthesis typically involves a multi-step approach:

Acylation of benzo[d]thiazol-2-amine : React with cinnamoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions to form the cinnamamide intermediate .

Introduction of the pyrazole-ethyl moiety : Use nucleophilic substitution or aza-Michael addition with 2-(1H-pyrazol-1-yl)ethylamine. Catalysts like DCC or DMAP may enhance coupling efficiency .

Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures yields the final product.
Characterization : Confirm structure via 1H^1 \text{H}-/13C^{13} \text{C}-NMR (amide proton at δ 10–12 ppm, aromatic signals), IR (amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Key variables to optimize:

  • Solvent selection : DMF or THF for better solubility of intermediates; pyridine may act as both solvent and base in acylation .
  • Catalysts : DCC or HOBt for amide bond formation, reducing side reactions .
  • Temperature : Moderate heating (50–60°C) for aza-Michael additions, as excessive heat may degrade the benzo[d]thiazole ring .
  • Stoichiometry : Use 1.1–1.2 equivalents of 2-(1H-pyrazol-1-yl)ethylamine to drive the reaction to completion .
    Validation : Monitor reaction progress via TLC and compare yields (e.g., 82% in analogous benzamide syntheses ).

Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Answer:

  • 1H^1 \text{H}-NMR : Identify diagnostic peaks:
    • Benzo[d]thiazole protons (δ 7.2–8.5 ppm, multiplet).
    • Pyrazole protons (δ 7.5–8.0 ppm, singlet for N–CH2_2–).
    • Cinnamamide olefinic protons (δ 6.5–7.0 ppm, doublets with J16HzJ \approx 16 \, \text{Hz}) .
  • X-ray crystallography : Resolve conformational details (e.g., planarity of the cinnamamide moiety) and hydrogen-bonding patterns, as demonstrated for related thiazole derivatives .

Advanced: How can molecular docking and dynamics simulations elucidate the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding poses. For example, the benzo[d]thiazole ring may occupy hydrophobic pockets, while the pyrazole-ethyl group forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm binding mode consistency .
    Validation : Compare with co-crystal structures of similar compounds (e.g., ’s thiazole cocrystals ).

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent variation : Modify the cinnamamide’s aryl group (e.g., electron-withdrawing groups at para positions) to assess impact on bioactivity .
  • Bioisosteric replacement : Replace the pyrazole with imidazole or triazole to evaluate binding affinity changes .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with LogP and polar surface area .

Basic: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

  • Contradictory NMR signals : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3_3) or tautomeric equilibria in the pyrazole ring .
  • Elemental analysis : Confirm purity (>95%) if mass spectrometry shows adducts or fragmentation .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous 13C^{13} \text{C} signals (e.g., distinguishing thiazole and pyrazole carbons) .

Advanced: What computational methods predict the compound’s physicochemical properties for drug discovery?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80% for LogP ~3.5) and blood-brain barrier penetration .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and electrostatic potential maps, guiding solubility enhancements .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the cinnamamide double bond .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

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